Hastanecine

説明

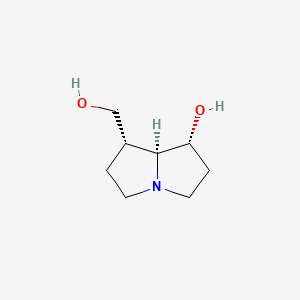

Structure

2D Structure

3D Structure

特性

CAS番号 |

480-84-2 |

|---|---|

分子式 |

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC名 |

(1R,7S,8S)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

InChI |

InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7-,8+/m1/s1 |

InChIキー |

QWOXSTGOGUNUGF-PRJMDXOYSA-N |

SMILES |

C1CN2CCC(C2C1CO)O |

異性体SMILES |

C1CN2CC[C@H]([C@@H]2[C@H]1CO)O |

正規SMILES |

C1CN2CCC(C2C1CO)O |

他のCAS番号 |

480-84-2 |

同義語 |

hasta-necine hastanecine |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for the Chemical Compound

Early Syntheses and Racemic Approaches to the Chemical Compound

Initial synthetic efforts toward hastanecine focused on constructing the characteristic pyrrolizidine (B1209537) core without control over the absolute stereochemistry, resulting in racemic mixtures (dl-hastanecine). These early routes were crucial for validating the structure of the natural product and for developing foundational strategies for the synthesis of related alkaloids.

Asymmetric Synthesis Approaches to the Chemical Compound

The demand for enantiomerically pure compounds, particularly for biological studies and as precursors for complex natural products, spurred the development of asymmetric syntheses of this compound. york.ac.uk These methods aim to produce a single enantiomer, typically the naturally occurring (–)-hastanecine, by employing chiral elements to guide the stereochemical outcome of key reactions. ox.ac.uk

A powerful strategy in asymmetric synthesis involves the use of a chiral auxiliary, a stereogenic unit temporarily attached to the substrate to direct a stereoselective transformation. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org In the context of this compound synthesis, chiral amine derivatives have been used as auxiliaries to control the stereochemistry of conjugate additions. ox.ac.ukox.ac.uk

Alternatively, chemists can employ chiral educts, which are enantiomerically pure starting materials sourced from the "chiral pool" of naturally occurring molecules. rsc.org Malic acid has proven to be a highly effective and popular chiral educt for the enantioselective synthesis of (–)-hastanecine and its non-natural enantiomer. rsc.orgrsc.org One approach begins with either R-(+)- or S-(–)-malic acid to produce (–)-hastanecine or (+)-hastanecine, respectively. rsc.orgrsc.org Similarly, a formal synthesis of (–)-hastanecine reported by Goti and colleagues also started from L-malic acid, using it to construct an enantiopure cyclic nitrone for a key cycloaddition step. thieme-connect.com The inherent chirality of malic acid is transferred through the synthetic sequence to establish the absolute stereochemistry of the final product. rsc.orgthieme-connect.com

A concise asymmetric synthesis of (–)-hastanecine has also been achieved using a doubly diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester as the key stereochemistry-defining step. ox.ac.uk

Cycloaddition reactions are powerful tools for rapidly building cyclic structures with high stereocontrol. The 1,3-dipolar cycloaddition of nitrones to alkenes has been effectively applied to the synthesis of the pyrrolizidine core of this compound. tandfonline.comscilit.comresearchgate.net In one notable formal synthesis, an enantiopure cyclic nitrone, derived from L-malic acid, was reacted with dimethyl maleate. thieme-connect.com This key cycloaddition step proceeded with a high degree of stereoselectivity to form the desired isoxazolidine (B1194047) intermediate, which was then converted to (–)-hastanecine. thieme-connect.com

A particularly innovative and efficient strategy was developed by Denmark and Thorarensen, involving a tandem [4+2]/[3+2] cycloaddition of nitroalkenes. illinois.eduresearchgate.netacs.org This one-pot process begins with an inverse-electron-demand Diels-Alder reaction ([4+2] cycloaddition) between a nitroalkene and a vinyl ether to generate a cyclic nitronate intermediate. imperial.ac.uk This intermediate then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene to construct the complete bicyclic nitroso acetal (B89532) core. researchgate.netimperial.ac.uk Subsequent hydrogenolysis of the nitroso acetal affords (–)-hastanecine with high enantiomeric purity. researchgate.netacs.org This tandem methodology provides a highly convergent and stereoselective route to the target molecule. illinois.eduresearchgate.net

Table 1: Key Features of the Denmark Tandem Cycloaddition for (-)-Hastanecine Synthesis This table is interactive. Column headers can be clicked to sort the data.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Tandem inter [4+2]/intra [3+2] cycloaddition | researchgate.net |

| Key Reactants | Nitroalkenes and vinyl ethers with a tethered dipolarophile | illinois.eduimperial.ac.uk |

| Key Intermediate | Cyclic nitronate | imperial.ac.uk |

| Stereocontrol | High diastereoselectivity achieved in both cycloaddition steps | researchgate.net |

| Final Step | Hydrogenolytic cleavage of the resulting nitroso acetal | researchgate.netacs.org |

| Product | (-)-Hastanecine | acs.org |

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has also been utilized as a key strategic element in the asymmetric synthesis of this compound. scispace.comthieme-connect.com A practical, gram-scale synthesis developed by Mulzer's group features a Claisen rearrangement to set up the carbon framework. thieme-connect.comdntb.gov.ua This is followed by other key transformations, including an epoxidation and an intramolecular SN2 ring closure, to form the final pyrrolizidine system. thieme-connect.com This route demonstrates a different strategic approach, relying on a sigmatropic rearrangement to construct a key portion of the molecule's backbone before the heterocyclic rings are closed. scispace.comthieme-connect.com

Key Stereoselective Transformations

Double Reductive Cyclisation Protocols

A key strategy in the synthesis of pyrrolizidine alkaloids like this compound involves the use of double reductive cyclisation protocols. This method has proven effective in constructing the core bicyclic system of these molecules.

One notable approach utilizes a two-step protocol that begins with ozonolysis, followed by a one-pot hydrogenolysis/double reductive cyclisation. researchgate.netox.ac.uk This sequence has been successfully applied to the asymmetric syntheses of (−)-hastanecine, as well as its diastereomers (−)-turneforcidine and (−)-platynecine. researchgate.netox.ac.uk The power of this methodology lies in its ability to rapidly assemble the pyrrolizidine ring system from a suitably functionalized precursor. researchgate.netox.ac.uk

The general applicability of the double reductive cyclisation protocol is further highlighted by its use in the asymmetric synthesis of a range of azabicyclic alkaloids. The process typically involves the highly diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This step establishes the crucial nitrogen-bearing stereocenter. Subsequent functionalization and oxidation of terminal olefinic units yield a dialdehyde, which then undergoes a tandem hydrogenolysis/hydrogenation to form the bicyclic core. thieme-connect.com This strategy has been successfully employed in the synthesis of thirteen different azabicyclic alkaloids, demonstrating its versatility. thieme-connect.com

Mitsunobu Reactions in Stereochemical Control

The Mitsunobu reaction is a powerful tool in organic synthesis, particularly for achieving stereochemical inversion at a specific carbon center. chemistrysteps.comwikipedia.org This reaction has been instrumental in the synthesis of this compound, allowing for precise control over its stereochemistry. mdpi.com

In one formal synthesis of (−)-hastanecine, the Mitsunobu reaction was employed to invert the configuration of a stereogenic center derived from L-malic acid. mdpi.com This was a critical step to attain the correct absolute stereochemistry at the C7 position of the target molecule. researchgate.netthieme-connect.com The reaction involved using dimesylate as a starting material, where the inversion and protection of a hydroxyl group were accomplished in a single step. mdpi.com This approach is advantageous as it avoids the use of the more expensive D-malic acid. mdpi.com

The general principle of the Mitsunobu reaction involves the conversion of an alcohol to a variety of functional groups with an inversion of stereochemistry. wikipedia.orgnih.gov The reaction typically uses triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is activated by forming a good leaving group, which is then displaced by a nucleophile in an S(_N)2 fashion, resulting in the observed inversion of configuration. chemistrysteps.comwikipedia.org The versatility of the Mitsunobu reaction has been showcased in the synthesis of numerous natural products. nih.gov

Enantioselective Pathways for the Chemical Compound and its Enantiomers

The development of enantioselective pathways is crucial for accessing specific enantiomers of chiral molecules like this compound. Several strategies have been reported for the synthesis of both (–)-hastanecine and its enantiomer, (+)-hastanecine.

One of the earliest and most direct approaches utilized malic acid as a chiral starting material. (–)-Hastanecine was successfully prepared from R-(+)-malic acid, while its enantiomer was synthesized from S-(–)-malic acid. researchgate.netrsc.org This demonstrates the use of the chiral pool to access both enantiomers of the target molecule.

Another enantioselective approach involves the cycloaddition of an enantiopure cyclic nitrone to dimethyl maleate. researchgate.netthieme-connect.com This method was used in a formal synthesis of (–)-hastanecine, where the key intermediate was synthesized in five steps from a dimesylate derived from L-malic acid. researchgate.netthieme-connect.com The stereochemistry of the final product was controlled through a highly preferential exo-anti approach during the key cycloaddition step. researchgate.net

Formal Syntheses of the Chemical Compound

Formal syntheses represent a significant contribution to the total synthesis of a natural product, as they provide a route to a known intermediate that has already been converted to the final target. Several formal syntheses of this compound have been reported, showcasing different strategic approaches.

A different formal synthesis of (–)-hastanecine was achieved through a strategy that also provided access to polyhydroxypyrrolizidines. This method involved the cycloaddition of a nitrone derived from L-malic acid to dimethyl maleate, leading to the formation of a pyrrolizidinone precursor of (–)-hastanecine in just four steps from the starting dimesylate. mdpi.com

The table below summarizes the key features of some of the reported formal syntheses of this compound.

| Starting Material | Key Reaction(s) | Target Intermediate/Final Product | Reference(s) |

| Dimesylate from L-malic acid | Nitrone cycloaddition, Mitsunobu reaction | Key intermediate for (–)-Hastanecine | researchgate.netthieme-connect.com |

| Azide-diene precursor | Intramolecular [4 + 1] pyrroline (B1223166) annulation | (±)-Hastanecine | nih.gov |

| Dimesylate from L-malic acid | Nitrone cycloaddition | Pyrrolizidinone precursor for (–)-Hastanecine | mdpi.com |

Development of Gram-Scale and Practical Synthetic Routes

The development of gram-scale and practical synthetic routes is essential for enabling further biological studies and potential applications of a compound. While many synthetic efforts focus on novel methodologies, some research is directed towards making these syntheses scalable and efficient.

A practical, 13-step synthesis of this compound suitable for gram-scale production has been developed. researchgate.net The key steps in this route include a Sharpless resolution, a Claisen rearrangement, epoxidation, and an intramolecular S(_N)2 ring closure to form the pyrrolizidine system. researchgate.net This approach highlights the combination of well-established and reliable reactions to create a robust and scalable synthesis.

The ability to perform reactions on a larger scale is a critical aspect of practical synthesis. For instance, some synthetic procedures have been successfully scaled up to the 20-gram scale, demonstrating the feasibility of producing significant quantities of the target compound or its intermediates. acs.org The development of such scalable routes is often a prerequisite for more advanced preclinical and clinical studies, although no such information is provided for this compound in the context of this article.

The table below outlines the key features of the reported practical synthesis of this compound.

| Number of Steps | Key Reactions | Scale | Reference |

| 13 | Sharpless resolution, Claisen rearrangement, Epoxidation, Intramolecular S(_N)2 ring closure | Gram-scale | researchgate.net |

Biosynthesis and Natural Occurrence of the Chemical Compound

Occurrence in Delphinium for Derivatives

The genus Delphinium, commonly known as larkspur, is a member of the Ranunculaceae family and is known to produce a variety of diterpenoid alkaloids. ontosight.aiwikipedia.orgnih.gov While the primary alkaloids in Delphinium are not pyrrolizidines, some compounds isolated from this genus, such as 9-angeloylhastanecine, are derivatives of the this compound skeleton. ontosight.ai These plants are recognized for their toxicity to mammals due to their alkaloid content. savemountdiablo.orgusu.eduusda.gov

Chemical Reactivity and Derivatization of the Chemical Compound

Functional Group Transformations and Modifications of the Necine Base

The chemical reactivity of the hastanecine core is centered on its hydroxyl and amino functionalities. These groups can undergo a variety of transformations to produce a range of semi-synthetic analogues. Total synthesis strategies for this compound and its diastereomers have been developed, often starting from chiral precursors like malic acid or employing key steps such as cycloadditions and reductive cyclizations. ox.ac.ukthieme-connect.comrsc.orgmdpi.com These synthetic routes also provide access to intermediates that can be further modified.

Key transformations of the necine base include:

Oxidation: The primary and secondary hydroxyl groups of this compound can be selectively oxidized to form aldehydes, ketones, or carboxylic acids under controlled conditions. The tertiary nitrogen can also be oxidized to form an N-oxide, a common modification for pyrrolizidine (B1209537) alkaloids in nature. nih.gov

Esterification and Etherification: The hydroxyl groups are readily esterified or etherified. These reactions are fundamental to the natural diversity of PAs and are also used synthetically to create derivatives with modified properties. For instance, the Mitsunobu reaction allows for the formation of esters with inversion of stereochemistry at the C-7 position, a useful tool in the synthesis of specific diastereomers. thieme-connect.comscribd.communi.cz

Substitution: The hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates) and subsequently displaced by various nucleophiles to introduce new functional groups such as halogens, azides, or amines. thieme-connect.com

N-Alkylation: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts, altering the polarity and biological properties of the molecule.

These transformations are crucial for creating libraries of this compound derivatives for further study, particularly for investigating structure-activity relationships.

Esterification Chemistry Leading to Complex Pyrrolizidine Alkaloids

In nature, necine bases like this compound are typically found esterified with one or more 'necic acids'—aliphatic carboxylic acids with diverse structures. This esterification is a key step in the biosynthesis of complex pyrrolizidine alkaloids. nih.gov

Hastacine: Hastacine is a pyrrolizidine alkaloid isolated from Cacalia hastata. publish.csiro.au Chemical analysis has shown that hastacine is a diester of the necine base this compound. Alkaline hydrolysis of hastacine yields this compound and integerrinecic acid. publish.csiro.aucapes.gov.br The structure of hastacine is therefore integerrinecic acid esterified with this compound.

9-Angeloylthis compound: Another example of a this compound-derived alkaloid is 9-angeloylthis compound. researchgate.netnih.gov As the name suggests, this compound is a monoester where the primary hydroxyl group at C-9 of the this compound base is esterified with angelic acid.

| Alkaloid Name | Necine Base | Necic Acid(s) | Reference |

|---|---|---|---|

| Hastacine | This compound | Integerrinecic acid | publish.csiro.aucapes.gov.br |

| 9-Angeloylthis compound | This compound | Angelic acid | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological effects. For pyrrolizidine alkaloids, these studies are critical for correlating specific structural features with their observed bioactivities, including toxicity and potential therapeutic effects. nih.gov

The development of synthetic methods to create various derivatives and analogues of this compound is fundamental to SAR studies. dntb.gov.uanih.gov By systematically modifying the this compound scaffold—for example, by altering the stereochemistry at its chiral centers, changing the functional groups, or varying the ester side chains—researchers can probe the structural requirements for a particular biological response.

The structure of the necine base is a primary determinant of the bioactivity of pyrrolizidine alkaloids. scielo.org.mx A crucial structural feature linked to the high toxicity of many PAs is the presence of a double bond between the C-1 and C-2 atoms of the pyrrolizidine ring. mdpi.comnih.gov

Unsaturated vs. Saturated Necine Bases: Necine bases like retronecine (B1221780) and heliotridine (B129409) are unsaturated and their corresponding alkaloids are generally considered highly toxic. mdpi.comencyclopedia.pub This toxicity arises from metabolic activation by cytochrome P450 enzymes in the liver, which converts the unsaturated necine base into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These intermediates are potent alkylating agents that can damage cellular macromolecules like DNA and proteins.

This compound as a Saturated Base: this compound belongs to the platynecine-type of necine bases, which are characterized by a saturated pyrrolizidine core (no double bond at the 1,2-position). mdpi.comencyclopedia.pub Consequently, alkaloids derived from this compound cannot be metabolized into the reactive pyrrolic esters via the same pathway. As a result, PAs with a saturated necine base, such as hastacine, are generally considered to be less toxic than their unsaturated counterparts. mdpi.comscielo.org.mx

This fundamental structural difference underscores the critical role of the necine base in defining the biological profile of a pyrrolizidine alkaloid. The saturated nature of this compound makes its derivatives interesting subjects for study, as they provide a different structural template compared to the more widely studied toxic, unsaturated PAs.

| Necine Base Type | Example | Key Structural Feature | General Toxicity Profile | Reference |

|---|---|---|---|---|

| Retronecine-type | Retronecine | 1,2-Unsaturated | High | mdpi.comencyclopedia.pub |

| Heliotridine-type | Heliotridine | 1,2-Unsaturated | High | mdpi.comencyclopedia.pub |

| Platynecine-type | This compound, Platynecine | Saturated | Low | mdpi.comscielo.org.mxencyclopedia.pub |

Preclinical and Mechanistic Investigations of Hastanecine and Its Derivatives

Differentiation of Saturated Necine Bases from 1,2-Dehydropyrrolizidine Alkaloids Regarding Toxicity

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of natural compounds synthesized by numerous plant species as a defense mechanism. wikipedia.orgucanr.edu Their basic structure consists of a necine base, which is a pyrrolizidine ring, and one or more necic acids esterified to the base. nih.govuni-bonn.de A critical structural feature that dictates the toxicity of these alkaloids is the saturation of the necine base. nih.gov

PAs are broadly categorized into two main groups based on the structure of their necine base: those with a saturated necine base and those with a 1,2-unsaturated necine base (1,2-dehydropyrrolizidine alkaloids). mdpi.com Saturated PAs, such as those with a platynecine-type base, are generally considered non-toxic. nih.govmdpi.com Their metabolism typically involves hydrolysis into the non-toxic necine base and necic acids, which are water-soluble and can be excreted from the body. uni-bonn.de

In stark contrast, 1,2-dehydropyrrolizidine alkaloids, which include retronecine (B1221780), heliotridine (B129409), and otonecine (B3428663) types, are well-known for their significant toxicity. nih.govmdpi.comthieme-connect.com This toxicity is not inherent to the parent compound but is a result of metabolic activation in the liver. uni-bonn.demdpi.com Cytochrome P450 enzymes metabolize the 1,2-unsaturated necine base into highly reactive pyrrolic metabolites. wikipedia.org These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, leading to cellular damage, and are responsible for the hepatotoxic (liver-damaging), genotoxic (damaging to DNA), and carcinogenic (cancer-causing) effects associated with these PAs. nih.govmdpi.comthieme-connect.com

The key distinction, therefore, lies in the presence of the 1,2-double bond in the necine base, which is a prerequisite for metabolic activation to toxic pyrrolic derivatives. thieme-connect.com Saturated necine bases, lacking this double bond, cannot undergo this activation pathway and are thus considered non-toxic. uni-bonn.de

Role of Hastanecine as a Non-Toxic Pyrrolizidine Alkaloid Subunit

This compound is a type of necine base that is saturated, meaning it lacks the 1,2-double bond characteristic of toxic pyrrolizidine alkaloids. nih.govmdpi.com As a result, alkaloids containing a this compound core are not metabolized into the reactive, toxic pyrrolic intermediates that cause cellular damage. wikipedia.orguni-bonn.de Therefore, this compound itself is considered a non-toxic subunit within the broader class of pyrrolizidine alkaloids. nih.govuni-bonn.de

Preclinical Biological Activity Studies of this compound-Derived Alkaloids

While this compound itself is a non-toxic base, when esterified with various necic acids to form alkaloids, these compounds can exhibit a range of biological activities. Preclinical studies have explored the potential of this compound-derived alkaloids in several areas.

Certain this compound derivatives have been investigated for their insecticidal properties. For instance, 9-angeloylthis compound, isolated from Senecio aquaticus, is a diterpene alkaloid that has been noted in studies of plant-derived insecticides. researchgate.net Diterpene alkaloids, as a class, are known for their insecticidal and antifeedant activities against various insect species. nih.gov The insecticidal effects of these compounds are often attributed to their neurotoxic action on insects. ontosight.ai Studies on other diterpene alkaloids have shown that their toxicity to insects can be significant, suggesting that derivatives like 9-angeloylthis compound could be of interest for developing new pest control agents. nih.gov The specific mechanisms and spectrum of activity for 9-angeloylthis compound continue to be an area of research. ontosight.ai

The antimicrobial potential of natural products is a vast field of study, with many plant-derived secondary metabolites showing activity against bacteria and fungi. nih.gov While specific, detailed studies on the antimicrobial properties of 9-angeloylthis compound are not extensively documented in the provided search results, the broader class of alkaloids is known to contain compounds with antimicrobial effects. nih.gov Natural compounds, including various alkaloids, are being explored as alternative or complementary treatments for infections, especially with the rise of antibiotic resistance. mdpi.comnih.gov Further investigation is needed to specifically determine the antimicrobial efficacy of this compound derivatives like 9-angeloylthis compound against a range of pathogens.

The search for novel anticancer agents from natural sources is an ongoing effort in pharmaceutical research. nih.govexplorationpub.com Phytochemicals, including alkaloids, are a significant source of compounds that are evaluated for their potential to inhibit cancer cell growth. nih.gov Preclinical studies on various natural products involve testing their cytotoxicity against different cancer cell lines. rsc.orgmdpi.comnih.gov While the provided search results mention the anticancer potential of other alkaloid types, specific preclinical data on the anticancer activity of 9-angeloylthis compound is not detailed. The general approach involves screening compounds like 9-angeloylthis compound for their ability to induce cell death (apoptosis) or inhibit the proliferation of cancer cells in vitro. mdpi.com

Diterpene alkaloids, the class to which this compound-derived alkaloids like 9-angeloylthis compound belong, are recognized for their neurotoxic effects in insects. ontosight.ainih.gov These compounds can act on the nervous system of insects, often by interacting with neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov This interaction can disrupt normal nerve function, leading to paralysis and death of the insect. The insecticidal properties of many Delphinium and Aconitum species, which are rich in diterpene alkaloids, are attributed to this neurotoxicity. nih.govdss.go.th While the parent pyrrolizidine alkaloids can be neurotoxic to mammals, the specific neurotoxic effects of this compound derivatives are primarily considered in the context of their insecticidal action. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for Research on the Chemical Compound

Chromatographic Techniques for Isolation and Purification (e.g., GC-MS)

The purification of hastanecine and related pyrrolizidine (B1209537) alkaloids (PAs) from natural sources or synthetic reaction mixtures is typically achieved through various chromatographic methods. The choice of technique depends on the sample matrix and the desired purity of the final product.

Column Chromatography: A fundamental technique for the preparative separation of this compound is column chromatography. Researchers frequently use stationary phases like silica (B1680970) gel or alumina (B75360). oup.com The process involves passing a solution of the crude extract through the column, where different components separate based on their polarity. The selection of the mobile phase (eluent) is critical; for instance, chloroform (B151607) (CHCl₃) containing a small percentage of triethylamine (B128534) (Et₃N) has been used, as has benzene (B151609) with triethylamine. oup.com In some purification schemes, repeated column chromatography steps are necessary to achieve the desired level of purity. oup.com

Thin-Layer Chromatography (TLC): Analytical thin-layer chromatography is often employed to monitor the progress of reactions and the fractions obtained from column chromatography. unibo.it Precoated silica gel or alumina plates are used to quickly assess the separation of compounds in a mixture. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique used for both the identification and quantification of volatile compounds like pyrrolizidine alkaloids. researchgate.netcore.ac.uk In the context of PA research, capillary GC-MS is frequently utilized to analyze complex mixtures, such as plant extracts. researchgate.netresearchgate.net The gas chromatograph separates individual alkaloids based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum for identification. core.ac.ukresearchgate.net This method is particularly effective for resolving isomers and qualitatively evaluating PA patterns in various species. researchgate.net

High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile or thermally unstable PAs, such as their N-oxides, HPLC is a preferred method. uct.ac.za Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers a rapid, sensitive, and selective approach for the simultaneous screening and quantification of toxic PAs. researchgate.net

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, EIMS, HREIMS)

Once isolated, the definitive structure of this compound is established using a suite of spectroscopic techniques. Each method provides specific information about the molecule's framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are essential for characterizing this compound. oup.comox.ac.uk ¹H NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and the stereochemistry of the molecule. oup.compublish.csiro.au For example, the signals corresponding to the protons in the pyrrolizidine ring and the hydroxymethyl group are key identifiers. oup.com Two-dimensional NMR techniques are also employed for unambiguous assignments. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum shows characteristic absorption bands corresponding to hydroxyl (-OH) groups. oup.comresearchgate.net For instance, a reported IR spectrum for a related compound showed absorption bands at 3340 cm⁻¹ for the hydroxyl group. researchgate.net

Mass Spectrometry (EIMS and HREIMS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Impact Mass Spectrometry (EIMS) is used to determine the fragmentation pattern of this compound, which can be used as a fingerprint for identification. oup.com High-Resolution Mass Spectrometry (HREIMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. oup.com

Table 1: Spectroscopic Data for (±)-Hastanecine

| Technique | Data Type | Observed Values | Reference |

| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | δ = 1.60-1.76 (1H, m), 1.86-2.03 (3H, m), 2.10 (1H, m), 2.52 (1H, dt, J ≈ 10.6, 5.6 Hz), 2.64 (1H, dt, J = 10.6, 6.6 Hz), 3.11-3.26 (3H, m), 3.53 (1H, dd, J = 10.2, 8.3 Hz), 3.81 (1H, dd, J = 10.2, 4.6 Hz), 4.07 (1H, dt, J = 4.3, 5.9 Hz) | oup.com |

| EIMS | Mass-to-Charge Ratio (m/z) and Relative Intensity | m/z 157 (M⁺; 17), 113 (25), 82 (100) | oup.com |

| HREIMS | Exact Mass | Found: m/z 157.1111, Calculated for C₈H₁₅NO₂: M, 157.1110 | oup.com |

Future Directions and Research Opportunities for the Chemical Compound

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of hastanecine and its stereoisomers has been a long-standing challenge for synthetic chemists, serving as a benchmark for developing and validating new synthetic strategies. While numerous total syntheses have been reported, a primary future objective is the development of routes that are not only efficient in terms of yield and step count but also adhere to the principles of green chemistry.

| Synthetic Approach | Key Features | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Starting from 2,2-dimethoxyacetaldehyde; involves diastereoselective enolate allylation. | 11 | 17% | ox.ac.ukresearchgate.net |

| Racemic Synthesis | Utilizes a common intermediate, ethyl (±)-1-hydroxy-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate. | N/A | N/A | oup.com |

| Formal Synthesis | Key intermediate synthesized from L-malic acid derived dimesylate. | 5 (for key intermediate) | 28.3% (for key intermediate) | researchgate.net |

| Cycloaddition Approach | Straightforward access via cycloaddition to pyrroline (B1223166) N-oxides. | N/A | N/A | researchgate.net |

Comprehensive Exploration of Structure-Activity Relationships for Novel Derivatized Compounds

This compound itself is a necine base, but it serves as the structural core for more complex, naturally occurring pyrrolizidine (B1209537) alkaloids. ontosight.ai For example, 9-Angeloylthis compound is a diterpene alkaloid where the this compound skeleton is substituted with an angeloyl group, which contributes significantly to the compound's pharmacological properties. ontosight.ai These properties can include insecticidal, antimicrobial, and anticancer activities. ontosight.ai

A significant future research direction is the systematic synthesis of novel this compound derivatives to conduct comprehensive structure-activity relationship (SAR) studies. dntb.gov.uadntb.gov.ua By modifying the functional groups on the this compound core—such as the hydroxyl groups at the C-1 and C-7 positions—and by introducing different ester side chains, researchers can probe how these structural changes affect biological activity.

The goal of these SAR studies would be to:

Identify the key structural motifs responsible for specific biological effects.

Optimize the potency and selectivity of derivatives for a particular biological target.

Develop novel compounds with potentially therapeutic applications, drawing inspiration from the diverse bioactivities of related alkaloids. ontosight.ai

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their biological activities, providing predictive power for designing new, more effective compounds. researchgate.net

Chemoenzymatic and Biocatalytic Approaches for the Synthesis of the Chemical Compound and its Analogues

The integration of biological and chemical synthetic methods offers a powerful strategy for producing complex molecules like this compound. nih.gov Chemoenzymatic and biocatalytic approaches can provide high levels of stereoselectivity and efficiency, often under mild, environmentally friendly conditions. nih.govnih.govresearchgate.net

Research in this area has already demonstrated the utility of enzymes in the synthesis of pyrrolizidine alkaloids. acs.org Key opportunities for future research include:

Enzymatic Resolutions: The use of lipases for the kinetic resolution of racemic intermediates is a well-established technique that can provide access to enantiomerically pure building blocks for this compound synthesis. nih.gov

Biocatalytic Oxidations and Reductions: Oxidoreductases and other enzymes, such as toluene (B28343) dioxygenase, can be used to introduce chiral centers with high enantioselectivity. nih.govbrocku.caacademictree.org The use of whole-cell fermentations with recombinant microbial strains presents a scalable method for producing key chiral intermediates. nih.gov

Engineered Biosynthetic Pathways: As knowledge of the biosynthetic pathways of pyrrolizidine alkaloids grows, it may become possible to engineer microorganisms to produce this compound or its precursors directly from simple feedstocks.

Tandem Catalysis: Combining chemical catalysts with biocatalysts in one-pot or sequential reactions can streamline synthetic routes, as demonstrated in the synthesis of other complex natural products. acs.org

The development of chemoenzymatic routes is particularly attractive for creating analogues of this compound, as enzymes can often accept a range of substrates, allowing for the generation of a library of derivatized compounds for SAR studies. nih.gov

Advanced Computational Chemistry and Molecular Modeling Studies of this compound and its Interactions

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights that complement experimental work. nih.gov For this compound, advanced computational studies represent a significant frontier for future research.

Key areas of investigation include:

Conformational Analysis: Using molecular mechanics and quantum chemical calculations to understand the preferred three-dimensional structures of this compound and its derivatives. acs.org This is crucial for understanding how these molecules interact with biological targets.

Reaction Mechanism Elucidation: Computational studies can be used to model transition states and reaction pathways for key synthetic steps, aiding in the optimization of reaction conditions and the design of more efficient catalysts. academictree.org

Molecular Docking: Docking studies can predict how this compound derivatives bind to the active sites of enzymes or receptors. dntb.gov.ua This information is invaluable for guiding SAR studies and for the rational design of new bioactive compounds.

Predicting Physicochemical Properties: Computational models can predict properties like solubility, lipophilicity, and metabolic stability (ADME properties), which are critical for the development of drug candidates. dntb.gov.ua

By combining experimental synthesis and biological testing with predictive computational modeling, researchers can accelerate the discovery and development of novel this compound-based compounds with valuable chemical and biological properties. muni.cz

Compound Reference Table

| Compound Name |

|---|

| (±)-Hastanecine |

| (±)-Platynecine |

| (±)-Turneforcidine |

| (±)-dihydroxyheliotridane |

| 9-Angeloylthis compound |

| This compound |

| Platynecine |

| Turneforcidine (B1243542) |

| Rosmarinecine |

| Crotanecine |

| Retronecine (B1221780) |

| Otonecine (B3428663) |

| Supinidine |

| Isoretronecanol |

| 1-Epiaustraline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。